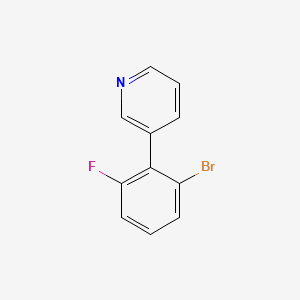

3-(2-Bromo-6-fluorophenyl)pyridine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Modern Organic Chemistry

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences. nih.govnih.gov The introduction of halogens can also modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them invaluable in drug discovery. nih.gov For instance, the presence of a fluorine atom can often enhance metabolic stability and binding affinity, while a bromine atom can provide a site for further synthetic elaboration.

The synthesis of halopyridines, however, can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for electrophilic aromatic substitution. nih.gov Consequently, the development of selective and efficient halogenation methods for pyridines remains an active area of research. nih.gov

Scope and Relevance of Bromo-Fluorophenyl Pyridine Scaffolds

The bromo-fluorophenyl pyridine scaffold, exemplified by 3-(2-Bromo-6-fluorophenyl)pyridine, combines the key features of a pyridine ring with a strategically halogenated phenyl group. This particular arrangement of a bromine and a fluorine atom on the phenyl ring offers distinct advantages. The fluorine atom can influence the conformation of the molecule and participate in hydrogen bonding interactions, while the bromine atom provides a reactive site for introducing further chemical diversity. This dual functionality makes these scaffolds highly attractive for creating libraries of compounds for high-throughput screening in drug discovery and for developing new materials with tailored electronic properties.

Historical Context of Related Pyridine Synthesis and Applications

The history of pyridine synthesis dates back to 1876, when William Ramsay first synthesized pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube furnace. wikipedia.org A major breakthrough in pyridine derivative synthesis came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, a multi-component reaction that is still widely used today. wikipedia.orgwikipedia.orgyoutube.com Another significant contribution was the Chichibabin pyridine synthesis, invented in 1924 by the Russian chemist Aleksei Chichibabin, which provided an industrially viable method for producing pyridine from inexpensive reagents. wikipedia.org Over the years, numerous other methods have been developed, including the Kröhnke pyridine synthesis, which has been refined and applied for over six decades. nih.gov

The recognition of pyridine derivatives' importance grew significantly in the 20th century. In the 1930s, niacin (a pyridine derivative) was identified as crucial for preventing diseases like dermatitis and dementia. slideserve.com The 1940s saw a surge in demand for pyridine compounds like 2-vinylpyridine (B74390) and 2-picoline for use in latex production, which spurred the development of industrial-scale synthesis processes. slideserve.com The subsequent decades have seen a continuous expansion of pyridine applications, particularly in medicinal chemistry, where the pyridine scaffold is a key component in a vast number of drugs. nih.govresearchgate.net

Chemical Profile of this compound

The unique arrangement of atoms in this compound gives rise to its specific chemical and physical properties.

| Property | Value |

| Molecular Formula | C11H7BrFN |

| CAS Number | 2059988-81-5 |

| Molecular Weight | 252.08 g/mol |

| MDL Number | MFCD30500326 |

| SMILES Code | FC1=C(C2=CC=CN=C2)C(Br)=CC=C1 |

Table 1: Chemical and Physical Properties of this compound. bldpharm.com

Synthesis and Reactivity

The synthesis of this compound and related structures often involves multi-step sequences. While specific synthesis routes for this exact compound are not extensively detailed in publicly available literature, general methods for preparing similar biaryl pyridine derivatives can be inferred. These typically involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a pyridine-containing boronic acid or ester and a halogenated phenyl compound, or vice versa.

For instance, a plausible route could involve the coupling of a 3-pyridylboronic acid derivative with 1-bromo-2-fluoro-3-iodobenzene (B1342649) or a similar dihalogenated benzene. The reactivity of the bromine and fluorine atoms on the phenyl ring allows for further functionalization. The bromine atom is particularly susceptible to participation in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Applications in Research

While specific research applications for this compound are not widely published, related structures have been investigated for their potential as:

Anticancer agents: Pyridine-based compounds are known to exhibit anticancer properties. researchgate.netresearchgate.net

Antimicrobial agents: Many pyridine derivatives have shown activity against various bacterial and fungal strains. nih.govresearchgate.net

Central nervous system agents: The pyridine scaffold is present in drugs targeting the central nervous system.

Materials for organic electronics: The electronic properties of biaryl systems can be exploited in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7BrFN |

|---|---|

Molecular Weight |

252.08 g/mol |

IUPAC Name |

3-(2-bromo-6-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7BrFN/c12-9-4-1-5-10(13)11(9)8-3-2-6-14-7-8/h1-7H |

InChI Key |

IPLRKJOCQDKSDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=CN=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromo 6 Fluorophenyl Pyridine and Analogues

Classical and Contemporary Approaches to Pyridine (B92270) Ring Formation

The construction of the pyridine ring is a fundamental aspect of heterocyclic chemistry, with both historical and modern methods offering pathways to a diverse array of substituted pyridines.

Classical methods for pyridine synthesis often involve condensation reactions. numberanalytics.com One of the earliest and most well-known is the Hantzsch pyridine synthesis , first reported in 1881. wikipedia.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgrsc.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org While effective, classical Hantzsch synthesis can have drawbacks such as harsh reaction conditions and low yields. wikipedia.org Other established condensation approaches include the Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke pyridine syntheses. acsgcipr.orgpharmaguideline.com Another classical approach is the Chichibabin synthesis , which involves the condensation of aldehydes and ammonia to form the pyridine ring. numberanalytics.comrsc.org

Contemporary approaches to pyridine synthesis often focus on improving efficiency, selectivity, and sustainability. numberanalytics.com Transition-metal-catalyzed reactions have become prominent, offering milder conditions and greater functional group tolerance. researchgate.netnih.gov These include transition-metal-catalyzed cyclization reactions of nitriles and alkynes, which provide improved yields and selectivity over classical methods. numberanalytics.com Modern catalytic approaches also embrace green chemistry principles, utilizing methods like photocatalysis and electrocatalysis. numberanalytics.com The development of novel catalyst systems, including heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs), further enhances the sustainability of pyridine synthesis by allowing for catalyst recycling. numberanalytics.com

Cross-Coupling Strategies for Aryl-Pyridyl Linkages

The formation of the carbon-carbon or carbon-nitrogen bond between an aryl group and a pyridine ring is a critical step in the synthesis of compounds like 3-(2-bromo-6-fluorophenyl)pyridine. Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for achieving this transformation.

Suzuki-Miyaura Cross-Coupling Protocols for Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents. nih.gov

For the synthesis of aryl-pyridines, a halopyridine can be coupled with a phenylboronic acid, or a pyridylboronic acid can be coupled with an aryl halide. The reaction is highly efficient for creating biaryl and heterobiaryl compounds. researchgate.net For instance, the Suzuki-Miyaura coupling of 3-bromopyridine (B30812) with potassium phenyltrifluoroborate has been optimized in aqueous media using Pd(OAc)2 as a highly efficient catalyst. researchgate.net The reaction has been successfully applied to the synthesis of various substituted pyridines, including those with complex structures. researchgate.netbeilstein-journals.org Even challenging substrates, such as unprotected ortho-bromoanilines, have been successfully coupled with a variety of boronic esters, demonstrating the robustness of this methodology. nih.govrsc.org

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl2 | K2CO3 | 10:1 Dioxane/H2O | 90 | 11 | nih.gov |

| Pd(OAc)2 | - | Aqueous System | - | High | researchgate.net |

This table showcases representative conditions for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives.

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a milder alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org

The development of various generations of catalyst systems, incorporating sterically hindered and bidentate phosphine (B1218219) ligands like BINAP and DDPF, has significantly expanded the utility of this reaction. wikipedia.orglibretexts.org These advanced catalysts allow for the coupling of a wide array of primary and secondary amines with diverse aryl partners under milder conditions. wikipedia.org The reaction can be used to synthesize aryl amines, and its principles have been extended to form C-O and C-S bonds as well. wikipedia.org While highly effective, the environmental impact of using palladium and complex ligands is a consideration, leading to research into more sustainable base-metal catalysts like copper and nickel. acsgcipr.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 80-90 | nih.gov |

| Pd(P(o-tolyl)3) | - | - | - | - | libretexts.org |

This table provides examples of catalyst systems used in Buchwald-Hartwig amination reactions for the formation of C-N bonds.

Palladium-Catalyzed C-Br Bond Activation and Functionalization

Palladium catalysis is also instrumental in the direct functionalization of C-Br bonds on aromatic and heteroaromatic rings. The oxidative addition of the C-Br bond to a Pd(0) species is a key step in many cross-coupling reactions. researchgate.net This activation allows for the subsequent reaction with a variety of nucleophiles and coupling partners.

Recent research has demonstrated unexpected C-H activation and cross-coupling reactions between pyridine N-oxides and alkyl bromides, catalyzed by palladium. acs.org This provides a practical route to alkylated pyridine derivatives. acs.orgnih.gov The mechanism for the C-Br cleavage in these reactions is suggested to involve a radical-type process. acs.org The ability to directly functionalize a C-Br bond on a pyridine ring offers a powerful and direct method for introducing molecular diversity.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org In the context of pyridine chemistry, the electron-deficient nature of the ring, due to the electronegative nitrogen atom, makes it more susceptible to nucleophilic attack than benzene. gcwgandhinagar.comslideshare.net

This reaction occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitrogen atom, leading to greater stabilization. wikipedia.orgstackexchange.comechemi.com Attack at the 3-position does not allow for this resonance stabilization. stackexchange.comechemi.com Therefore, halogens at the 2- and 4-positions of a pyridine ring are readily displaced by nucleophiles. gcwgandhinagar.com This reaction is often a viable alternative to cross-coupling reactions, particularly when the pyridine ring is activated by electron-withdrawing groups. wikipedia.org Amines are common nucleophiles in these reactions, leading to the formation of aminopyridines. youtube.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, aligning well with the principles of green chemistry. bohrium.com

Several MCRs are employed for the synthesis of substituted pyridines. The Hantzsch pyridine synthesis, as mentioned earlier, is a classic example of a multicomponent reaction. acsgcipr.orgtaylorfrancis.com Modern MCRs often utilize metal catalysis to achieve high yields and selectivity. bohrium.com For instance, nanocatalysts have been effectively used in MCRs for the regioselective synthesis of polysubstituted pyridines. rsc.org Another example is a three-component synthesis of polysubstituted pyridines based on an aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov These MCR strategies offer a powerful and convergent approach to constructing complex pyridine-containing molecules from simple precursors. bohrium.comtaylorfrancis.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a pivotal tool for accelerating chemical reactions, and its application in the synthesis of biaryl compounds like this compound is a significant advancement. The primary advantage of microwave irradiation is the rapid and efficient heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. dergipark.org.trleapchem.comresearchgate.net This technology has been successfully applied to various palladium-catalyzed cross-coupling reactions, which are the cornerstone for synthesizing the target molecule. dergipark.org.trleapchem.com

Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is particularly amenable to microwave assistance. dergipark.org.trresearchgate.netnih.govacs.org In a typical synthesis of this compound, this would involve the reaction of a 3-pyridyl boronic acid derivative with a 2-bromo-6-fluorophenyl halide. Microwave irradiation in such reactions not only accelerates the process but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur with prolonged heating under conventional methods. leapchem.com For instance, studies on the synthesis of biaryls have demonstrated that microwave-assisted Suzuki reactions can achieve high yields in as little as two minutes, a significant improvement over traditional heating methods that might require several hours. dergipark.org.tr

Similarly, Negishi-like coupling protocols, which utilize organozinc reagents, have been effectively enhanced by microwave irradiation for the synthesis of bipyridines. rsc.orgorgsyn.org Research has shown that using heterogeneous catalysts, such as palladium or nickel supported on alumina, in conjunction with microwave heating can produce bipyridine products in up to 86% yield within an hour. rsc.orgorgsyn.org This approach offers the dual benefits of short reaction times and ease of product purification. rsc.org

The choice of catalyst and solvent system is also crucial for the success of microwave-assisted synthesis. N-heterocyclic carbene (NHC)-stabilized palladium catalysts, such as PEPPSI-iPr, have shown excellent performance in solvent-free microwave-assisted Suzuki-Miyaura couplings, offering a greener and more efficient synthetic route. leapchem.com Aqueous media, often in combination with an organic co-solvent like ethanol, have also been successfully employed, which aligns with the principles of green chemistry by reducing the reliance on volatile and toxic organic solvents. dergipark.org.tr The following table summarizes the impact of microwave assistance on typical cross-coupling reactions relevant to the synthesis of this compound and its analogues.

| Reaction Type | Catalyst System | Conditions | Reaction Time | Yield | Reference |

| Suzuki-Miyaura | Pyridine-pyrazole/Pd(II) | Water/Ethanol, 120°C | 2 min | High | dergipark.org.tr |

| Suzuki-Miyaura | PEPPSI-iPr | Solvent-free, 110°C | 10 min | Up to 91% | leapchem.com |

| Negishi-like | Ni/Al₂O₃-SiO₂ | THF, Microwave | 60 min | Up to 86% | rsc.orgorgsyn.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/Water, 100°C | 15 min | Good to Excellent | researchgate.net |

Strategic Use of Precursors and Building Blocks in Synthesis

The construction of this compound is fundamentally a modular process, relying on the strategic selection and coupling of two key building blocks: a substituted pyridine ring and a substituted phenyl ring. The most common and efficient approaches for assembling this biaryl structure are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings. nih.govacs.org

A primary strategy involves the Suzuki-Miyaura coupling of (2-bromo-6-fluorophenyl)boronic acid with a 3-halopyridine, typically 3-bromopyridine. leapchem.comchemicalbook.com The (2-bromo-6-fluorophenyl)boronic acid is a versatile intermediate that introduces the halogenated phenyl moiety. leapchem.comchemicalbook.comnih.govechemi.com Its dual halogen substitution is particularly advantageous; the fluorine atom can enhance metabolic stability and bioactivity in potential pharmaceutical applications, while the bromine atom provides a reactive handle for subsequent functionalization through further cross-coupling reactions like Sonogashira or Heck couplings. leapchem.com

The other crucial precursor is a 3-pyridyl organometallic reagent. While 3-pyridylboronic acid is commercially available, its preparation is often necessary for large-scale syntheses. orgsyn.org A common method involves a lithium-halogen exchange of 3-bromopyridine with n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (B1201080), such as triisopropyl borate. orgsyn.org To circumvent the use of cryogenic conditions, improved procedures have been developed where n-butyllithium is added to a mixture of 3-bromopyridine and the borate ester at a higher temperature (e.g., -40°C), which has been shown to give excellent yields. orgsyn.org Due to potential instability and difficulty in isolation, 3-pyridylboronic acid is sometimes converted to its more stable pinacol (B44631) ester, which often performs better in coupling reactions. acs.orgorgsyn.org

Alternatively, Negishi coupling provides a powerful route to bipyridines and related structures. nih.govacs.org This method utilizes a pyridyl zinc halide, which can be prepared from 3-bromopyridine, as the coupling partner for a haloaromatic compound. nih.gov Negishi coupling is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. acs.org

The choice of halogen on the pyridine precursor is also a strategic consideration. While aryl bromides are commonly used, aryl chlorides are often more readily available and less expensive. uwindsor.ca Significant progress has been made in developing catalyst systems, particularly those with bulky phosphine or N-heterocyclic carbene ligands, that can effectively activate the more inert C-Cl bond for cross-coupling reactions. uwindsor.cachemrxiv.org

The following table outlines the key precursors and the primary coupling reactions used in the synthesis of this compound.

| Phenyl Precursor | Pyridyl Precursor | Coupling Reaction | Key Features | Reference |

| (2-Bromo-6-fluorophenyl)boronic acid | 3-Bromopyridine | Suzuki-Miyaura | Boronic acid provides the phenyl moiety; bromine on pyridine is the coupling site. | leapchem.comchemicalbook.com |

| 1,3-Dibromo-2-fluorobenzene | 3-Pyridylboronic acid | Suzuki-Miyaura | Boronic acid provides the pyridyl moiety; one bromine on the phenyl ring is the coupling site. | leapchem.comorgsyn.org |

| 2-Bromo-6-fluorophenylzinc halide | 3-Bromopyridine | Negishi | Organozinc reagent is the nucleophile; well-tolerated functional groups. | nih.govacs.org |

| (2-Bromo-6-fluorophenyl)boronic acid | 3-Chloropyridine | Suzuki-Miyaura | Utilizes more accessible chloropyridine; requires more active catalyst systems. | uwindsor.ca |

Novel Synthetic Routes for Diverse Derivatization

The development of novel synthetic routes for this compound and its analogues is focused on expanding the chemical space accessible from this core scaffold. These new methods aim to introduce a wide variety of functional groups onto either the pyridine or the phenyl ring, allowing for the fine-tuning of the molecule's properties for specific applications.

One avenue of innovation lies in the post-synthesis modification of the this compound core. The bromine atom on the phenyl ring serves as a versatile anchor for further derivatization. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, the Heck coupling with alkenes, or a second Suzuki coupling with another boronic acid, can be employed to introduce new carbon-carbon bonds at this position. leapchem.com This allows for the creation of a library of compounds with diverse substituents. Furthermore, palladium-catalyzed cyanation or amination reactions can be used to introduce nitrile or amino groups, respectively. nih.gov

Another approach involves the development of novel multicomponent reactions where the final product is assembled from three or more starting materials in a one-pot synthesis. For example, three-component reactions involving arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines have been reported for the synthesis of substituted imidazo[1,2-a]pyridines under microwave irradiation. mdpi.com While not directly producing the target compound, this methodology highlights the potential for developing convergent syntheses for complex pyridine-containing structures.

The exploration of alternative coupling partners and catalyst systems also opens up new possibilities for derivatization. For instance, instead of relying solely on boronic acids or organozinc reagents, the use of organosilicon or organotin reagents (as in Stille coupling) can offer different reactivity profiles and functional group tolerance. acs.org The development of new ligands for palladium and other transition metals, such as nickel, is a continuous area of research. researchgate.netnih.gov These new catalysts can enable reactions that are not possible with traditional systems, such as the coupling of less reactive electrophiles like aryl chlorides or even aryl fluorides. uwindsor.cachemrxiv.org

Recent research has also explored the synthesis of fluorinated pyridines through novel cyclization reactions. One such method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium acetate to form the 3-fluoropyridine (B146971) ring. acs.org By varying the ketone and silyl enol ether starting materials, a wide range of substituted 3-fluoropyridines can be accessed, which could then be subjected to cross-coupling to install the 2-bromo-6-fluorophenyl group.

The following table provides a summary of some novel approaches for the derivatization of the this compound scaffold or the synthesis of its complex analogues.

| Derivatization Strategy | Reaction Type | Potential Modification | Key Advantages | Reference |

| Post-synthesis Functionalization | Sonogashira Coupling | Introduction of alkyne groups at the bromine position. | Expands molecular complexity with C-C triple bonds. | leapchem.com |

| Post-synthesis Functionalization | Heck Coupling | Introduction of alkene groups at the bromine position. | Forms new C-C double bonds. | leapchem.com |

| Novel Cyclization | Photoredox Catalysis | Synthesis of diversely substituted 3-fluoropyridine core. | Access to a wide range of analogues from simple ketone precursors. | acs.org |

| Multicomponent Reactions | One-pot Synthesis | Rapid assembly of complex heterocyclic systems. | High efficiency and atom economy. | mdpi.com |

| Alternative Coupling Partners | Stille Coupling | Use of organotin reagents. | Different reactivity and functional group tolerance compared to Suzuki or Negishi. | acs.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 2 Bromo 6 Fluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A complete NMR analysis for 3-(2-Bromo-6-fluorophenyl)pyridine would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, seven distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) would be expected.

Pyridine (B92270) Ring Protons: The four protons on the pyridine ring would exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position of the pyridine ring is expected to be the most deshielded (highest chemical shift) due to its proximity to the nitrogen atom.

Phenyl Ring Protons: The three protons on the 2-bromo-6-fluorophenyl ring would show shifts influenced by the bromine and fluorine substituents. The coupling between these protons and with the fluorine atom (H-F coupling) would provide critical information for assigning their specific positions.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| Value | Value | Value | Pyridine-H |

| Value | Value | Value | Pyridine-H |

| Value | Value | Value | Pyridine-H |

| Value | Value | Value | Pyridine-H |

| Value | Value | Value | Phenyl-H |

| Value | Value | Value | Phenyl-H |

| Value | Value | Value | Phenyl-H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals would be anticipated in the spectrum, corresponding to the eleven carbon atoms.

Pyridine Ring Carbons: The five carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the phenyl substituent.

Phenyl Ring Carbons: The six carbons of the phenyl ring would also resonate in the aromatic region. The carbons directly bonded to the bromine (C-Br) and fluorine (C-F) atoms would show characteristic shifts. The C-F bond would also lead to splitting of the carbon signal (C-F coupling), providing definitive evidence for the fluorine atom's location.

An illustrative ¹³C NMR data table is shown below.

| Chemical Shift (δ ppm) | Coupling Constant (J Hz) | Assignment |

| Value | Value | Pyridine-C |

| Value | Value | Pyridine-C |

| Value | Value | Pyridine-C |

| Value | Value | Pyridine-C |

| Value | Value | Pyridine-C |

| Value | Value | Phenyl-C (C-Br) |

| Value | Value | Phenyl-C (C-F) |

| Value | Value | Phenyl-C (C-C) |

| Value | Value | Phenyl-C |

| Value | Value | Phenyl-C |

| Value | Value | Phenyl-C |

Fluorine-19 (¹⁹F) NMR for Fluorine Substituent Characterization

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. In the case of this compound, a single signal would be expected in the ¹⁹F NMR spectrum, confirming the presence of the single fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to nearby protons would be observable, corroborating the assignments made in the ¹H NMR spectrum.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Value | Value | Value |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. The spectra for this compound would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: Aromatic ring stretching vibrations for both the pyridine and phenyl rings would be observed between 1400-1600 cm⁻¹.

C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the range of 1000-1300 cm⁻¹.

C-Br stretching: The C-Br stretching vibration would appear at lower frequencies, typically in the 500-650 cm⁻¹ region.

A representative table of expected IR and Raman peaks is provided.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | Value | Aromatic C-H stretch |

| Value | Value | C=C/C=N ring stretch |

| Value | Value | C-F stretch |

| Value | Value | C-Br stretch |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar, medium-sized molecules like this compound. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the molecular formula (C₁₁H₈BrFN⁺). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals of nearly equal intensity separated by two mass units, a characteristic signature of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

| m/z (Mass-to-Charge Ratio) | Ion |

| Calculated Value for C₁₁H₈⁷⁹BrFN⁺ | [M+H]⁺ |

| Calculated Value for C₁₁H₈⁸¹BrFN⁺ | [M+2+H]⁺ |

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HR-MS would be expected to provide an experimental mass that closely matches the calculated theoretical mass of its molecular ion ([M+H]⁺). The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two distinct peaks of nearly equal intensity, separated by approximately 2 Da. This isotopic signature is a key identifier for bromine-containing compounds.

Table 1: Representative HR-MS Data for the Molecular Ion of this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₇BrFN |

| Calculated Monoisotopic Mass ([M]) | 250.9770 u |

| Calculated Mass for [M+H]⁺ (⁷⁹Br) | 251.9848 u |

| Calculated Mass for [M+H]⁺ (⁸¹Br) | 253.9827 u |

| Observed Mass for [M+H]⁺ (⁷⁹Br) | 251.9851 u |

| Observed Mass for [M+H]⁺ (⁸¹Br) | 253.9830 u |

| Mass Error | < 5 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm the identity of the main component and any impurities.

In a hypothetical LC-MS analysis of a synthesized batch of this compound, the compound would be expected to elute as a single major peak at a specific retention time under defined chromatographic conditions. The mass spectrum associated with this peak would correspond to the mass of the target compound. The presence of any additional peaks in the chromatogram would indicate impurities, which could then be tentatively identified by their respective mass spectra. This technique is crucial for ensuring the quality and reliability of the compound for any subsequent applications. iu.edunih.gov

Table 2: Illustrative LC-MS Parameters and Expected Results for this compound

| Parameter | Example Condition/Value |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) |

| Flow Rate | 0.3 mL/min |

| Expected Retention Time | ~ 5.8 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan (m/z 100-500) |

| Expected Major Ion | [M+H]⁺ at m/z 251.98 and 253.98 |

| Purity Assessment | >95% (based on peak area integration) |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing

For this compound, which is achiral, SCXRD would confirm the planar arrangement of the pyridine and phenyl rings and the relative orientation of the substituents. The analysis would provide precise measurements of the C-Br, C-F, and C-N bond lengths, as well as the torsional angle between the two aromatic rings. This information is critical for understanding the molecule's steric and electronic properties and for computational modeling studies. The packing of the molecules in the crystal would likely be influenced by weak intermolecular forces, including halogen bonding involving the bromine atom. researchgate.netncl.ac.ukmdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95° |

| Volume | 1005 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.65 g/cm³ |

| Key Bond Length (C-Br) | ~1.90 Å |

| Key Bond Length (C-F) | ~1.35 Å |

| Dihedral Angle (Phenyl-Pyridine) | ~45° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure.

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the phenyl and pyridine rings. researchgate.netsielc.com The substitution pattern and the presence of halogens can influence the position and intensity of these absorption bands. acs.orgrsc.org The spectrum would likely exhibit one or more strong absorption bands in the UV region, typically between 200 and 300 nm. sielc.com

Table 4: Representative UV-Vis Absorption Data for this compound in Methanol

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~210 | ~25,000 |

| π → π | ~265 | ~8,000 |

Computational and Theoretical Investigations of 3 2 Bromo 6 Fluorophenyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For 3-(2-bromo-6-fluorophenyl)pyridine, DFT calculations offer a detailed understanding of its geometry, electronic structure, and reactivity.

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its interactions and properties. Theoretical calculations, specifically at the B3LYP/6-311++G(d,p) level of theory, are commonly employed to determine the most stable conformation of similar molecules. nih.gov These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

For biaryl systems like this compound, a key geometric parameter is the dihedral angle between the two aromatic rings. In related structures, this angle is influenced by the steric hindrance and electronic interactions of the substituents. For instance, in 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the molecule adopts a nearly planar conformation. nih.gov However, the presence of ortho-substituents, such as the bromine and fluorine atoms in the target molecule, would likely induce a non-planar arrangement to alleviate steric strain. The optimization process would yield precise values for these geometric parameters.

Table 1: Selected Optimized Geometrical Parameters for a Hypothetical Conformation of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | (Value in Å) |

| C-F | (Value in Å) | |

| C-N | (Value in Å) | |

| Bond Angle | C-C-Br | (Value in degrees) |

| C-C-F | (Value in degrees) | |

| Dihedral Angle | (C-C-C-C) between rings | (Value in degrees) |

Note: The values in this table are hypothetical and would be determined through specific DFT calculations for this compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are dictated by the distribution of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. For similar brominated pyridine (B92270) derivatives, the HOMO-LUMO gap has been calculated to be around 2.3591 eV. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In pyridine-containing compounds, the nitrogen atom is typically an electron-rich center. mdpi.com The MEP for this compound would likely show negative potential around the nitrogen and fluorine atoms, indicating their nucleophilic character, while positive potential would be expected around the hydrogen atoms.

Global and Local Reactivity Descriptors (Fukui Functions, Electrophilicity Index)

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are crucial for understanding the regioselectivity of chemical reactions. For related molecules, these descriptors have been successfully used to predict reactive sites. mdpi.com

Quantum Chemical Parameter Derivations (Ionization Energy, Electron Affinity, Hardness, Softness)

From the calculated HOMO and LUMO energies, several important quantum chemical parameters can be derived. Ionization energy (I) and electron affinity (A) can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO. These values are crucial for understanding the molecule's ability to lose or gain an electron.

Chemical hardness (η) and softness (σ) are related to the HOMO-LUMO gap (η = (ELUMO - EHOMO)/2) and are measures of the molecule's resistance to changes in its electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Table 2: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | (Value) |

| LUMO Energy | ELUMO | (Value) |

| Energy Gap | ΔE = ELUMO - EHOMO | (Value) |

| Ionization Energy | I ≈ -EHOMO | (Value) |

| Electron Affinity | A ≈ -ELUMO | (Value) |

| Hardness | η = (I - A)/2 | (Value) |

| Softness | S = 1/2η | (Value) |

| Electronegativity | χ = (I + A)/2 | (Value) |

| Electrophilicity Index | ω = μ²/2η (where μ = -χ) | (Value) |

Note: The values in this table are hypothetical and would be determined through specific DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis-type orbitals. These interactions, such as hyperconjugation, contribute to the stability of the molecule. The stabilization energy (E(2)) associated with these interactions can be quantified. For similar molecules, NBO analysis has confirmed the flow of electrons and significant intramolecular interactions.

Simulation of Spectroscopic Properties (FT-IR, NMR, UV-Vis)

Computational methods can simulate various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

FT-IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in the Fourier-Transform Infrared (FT-IR) spectrum. The calculated spectrum can help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes. For similar pyridine derivatives, DFT calculations have shown excellent agreement with experimental FT-IR spectra. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: The electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. mdpi.com The calculations provide information about the nature of the electronic transitions, such as π → π* or n → π* transitions.

Molecular Dynamics Simulations for Adsorption Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical data on its adsorption behavior onto various surfaces and its conformational stability, which are vital for applications in catalysis, surface chemistry, and materials science.

In a typical MD simulation setup for studying adsorption, a model surface (e.g., graphene, a metal oxide, or a polymer) is constructed, and one or more molecules of this compound are placed in its vicinity. The system is then subjected to a set of physical conditions, including temperature and pressure, and the trajectories of the molecules are calculated over a defined period.

Key Research Findings from MD Simulations:

Adsorption Energy and Orientation: MD simulations can calculate the binding energy between the molecule and the surface, indicating the strength of the adsorption. The simulations also reveal the preferred orientation of the molecule upon adsorption, which is influenced by intermolecular forces such as van der Waals interactions, hydrogen bonding, and electrostatic interactions. The bromine and fluorine substituents, with their distinct electronegativities and sizes, play a crucial role in determining these interactions.

Surface Diffusion: By tracking the movement of the molecule on the surface, its diffusion coefficient can be determined. This parameter is essential for understanding the mobility of the molecule on the substrate, which is a key factor in processes like catalysis and self-assembly.

Conformational Stability: The simulations can explore the conformational landscape of this compound, identifying the most stable rotamers and the energy barriers between them. This is particularly important for understanding how the molecule might change its shape upon interaction with a surface or other molecules.

Below is a hypothetical data table summarizing potential findings from an MD simulation study of this compound on a graphene surface.

| Parameter | Simulated Value | Significance |

|---|---|---|

| Adsorption Energy (kcal/mol) | -15.8 | Indicates strong physisorption to the surface. |

| Equilibrium Distance (Å) | 3.2 | The average distance between the molecule and the surface at equilibrium. |

| Surface Diffusion Coefficient (cm²/s) | 1.5 x 10⁻⁵ | Suggests moderate mobility on the surface at room temperature. |

| Dihedral Angle (C-C-C-N) (degrees) | 35.4 | Represents the most stable rotational conformation of the pyridine ring relative to the phenyl ring. |

Band Structure Calculations for Crystalline Forms

Band structure calculations are a cornerstone of solid-state physics and materials science, providing a map of the allowed electronic energy levels within a crystalline material. For the crystalline form of this compound, these calculations can predict its electronic and optical properties, such as its conductivity and color.

These calculations are typically performed using density functional theory (DFT) or other quantum mechanical methods. A model of the crystal lattice, derived from techniques like X-ray diffraction, is used as the input for the calculation.

Key Research Findings from Band Structure Calculations:

Band Gap Energy: The most critical parameter obtained from a band structure calculation is the band gap, which is the energy difference between the valence band and the conduction band. The size of the band gap determines whether the material is a conductor, semiconductor, or insulator.

Effective Mass of Charge Carriers: The curvature of the bands at the valence band maximum and conduction band minimum can be used to calculate the effective mass of holes and electrons, respectively. These values are crucial for understanding charge transport in the material.

A summary of hypothetical results from a band structure calculation for a crystalline form of this compound is presented in the table below.

| Property | Calculated Value | Implication |

|---|---|---|

| Band Gap (eV) | 3.8 | Suggests the material is a wide-band-gap semiconductor, likely transparent in the visible range. |

| Valence Band Maximum (VBM) | -6.2 eV | Primarily composed of p-orbitals from the phenyl ring and bromine atom. |

| Conduction Band Minimum (CBM) | -2.4 eV | Dominated by π* orbitals of the pyridine ring. |

| Electron Effective Mass (mₑ) | 0.45 mₑ | Indicates relatively good electron mobility. |

| Hole Effective Mass (mₕ) | 1.2 mₑ | Suggests lower hole mobility compared to electrons. |

Chemical Reactivity and Mechanistic Studies of 3 2 Bromo 6 Fluorophenyl Pyridine

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions involving 3-(2-Bromo-6-fluorophenyl)pyridine is dictated by the electronic and steric influences of its functional groups. The pyridine (B92270) ring, being electron-deficient, influences the reactivity of the adjoined phenyl ring. Conversely, the halogen substituents on the phenyl ring modulate the reactivity of the pyridine moiety.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond. libretexts.org This disparity in reactivity allows for selective functionalization at the bromine-bearing position of the phenyl ring. The order of reactivity for halogens in palladium-catalyzed couplings is generally I > Br > OTf > Cl > F. libretexts.org Therefore, a wide array of transformations, including the introduction of aryl, alkyl, or other organic fragments, can be expected to occur selectively at the C2 position of the phenyl ring.

Stereoselectivity would become a critical consideration if chiral centers are introduced, for instance, through the coupling of a chiral boronic acid or ester. The steric hindrance imposed by the fluorine atom ortho to the bromine could influence the rotational dynamics of the biaryl bond in the product, potentially leading to atropisomerism if suitably bulky groups are introduced.

Influence of Halogen Substituents on Pyridine Ring Reactivity

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The presence of the halogenated phenyl group would further enhance this susceptibility. Nucleophilic aromatic substitution (SNAr) reactions, though challenging on an unsubstituted pyridine, could potentially occur, with the positions ortho and para to the nitrogen (C2' and C4') being the most likely sites for attack.

Reaction Mechanism Elucidation for Key Transformations

The most probable and synthetically useful transformations for this compound involve palladium-catalyzed cross-coupling reactions. The mechanisms for these reactions are well-established.

For a Suzuki-Miyaura coupling , the catalytic cycle would commence with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. libretexts.orglibretexts.org This is the rate-determining step and forms a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. youtube.com The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. youtube.com

Similarly, for a Buchwald-Hartwig amination , the mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond. wikipedia.orglibretexts.org This is followed by the coordination of the amine nucleophile to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the catalyst. wikipedia.org The choice of phosphine (B1218219) ligands is crucial in these reactions, as they modulate the reactivity and stability of the palladium catalyst. nih.gov

Activation of C-Br and C-F Bonds for Further Functionalization

The selective activation of the C-Br and C-F bonds is a key feature of the reactivity of this compound.

C-Br Bond Activation: As previously mentioned, the C-Br bond is the more labile of the two carbon-halogen bonds and is readily activated by transition metal catalysts, particularly palladium. libretexts.org This allows for a plethora of cross-coupling reactions, including but not limited to:

Suzuki-Miyaura coupling: for C-C bond formation with boronic acids. mdpi.comresearchgate.net

Buchwald-Hartwig amination: for C-N bond formation with amines. wikipedia.orgorganic-chemistry.org

Sonogashira coupling: for C-C bond formation with terminal alkynes. libretexts.org

Heck coupling: for C-C bond formation with alkenes.

Stille coupling: for C-C bond formation with organostannanes. libretexts.org

C-F Bond Activation: The activation of the C-F bond is significantly more challenging due to its high bond dissociation energy. researchgate.net However, recent advances in catalysis have demonstrated that C-F bonds can be functionalized, often requiring more forcing conditions or specialized catalytic systems, such as those based on nickel or cobalt. researchgate.netmdpi.com In the context of this compound, after the C-Br bond has been functionalized, subsequent activation of the C-F bond could be envisioned using these more advanced methods, allowing for a stepwise difunctionalization of the phenyl ring. The presence of a directing group ortho to the fluorine can also facilitate its activation. researchgate.netdrexel.edu

The table below illustrates the expected selective functionalization of a related dihalogenated aromatic compound, highlighting the preferential reactivity of the C-Br bond over the C-Cl bond, which is analogous to the C-Br versus C-F scenario.

| Reactant | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | 2-Chloro-4-phenylpyridine | High selectivity for C4 | nih.gov |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | 2-Phenylpyridine | 70.0 | mdpi.com |

Exploration of Novel Reaction Pathways

Beyond traditional cross-coupling reactions, the structure of this compound makes it a candidate for more novel transformations.

Intramolecular C-H Arylation: Following functionalization of the C-Br bond, it is conceivable that the newly introduced group could participate in an intramolecular C-H arylation reaction. For instance, if an N-aryl group is introduced, a palladium-catalyzed intramolecular C-H arylation could lead to the formation of fused heterocyclic systems. beilstein-journals.orgnih.gov The regioselectivity of this cyclization would depend on the nature of the tether and the electronic properties of the C-H bonds on the pyridine ring.

Directed Ortho-Metalation (DoM): The fluorine atom, being a weak directing group, and the pyridine nitrogen, a potent directing group, could be exploited in directed ortho-metalation strategies. uwindsor.cawikipedia.orgorganic-chemistry.org Treatment with a strong base like an organolithium reagent could lead to selective deprotonation at the position ortho to the fluorine on the phenyl ring or at the C2 or C4 positions of the pyridine ring, depending on the reaction conditions and the directing ability of the substituents. This would generate a powerful nucleophile for subsequent reaction with various electrophiles.

Dearomative Cycloadditions: Recent advancements in photoredox catalysis have enabled the dearomative cycloaddition of heteroarenes. acs.org It is plausible that under specific photochemical conditions, this compound could participate in such reactions, leading to the formation of complex, three-dimensional scaffolds.

The table below showcases examples of C-H activation on pyridine rings, a pathway that could be explored for this compound.

| Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |

| Pyridine N-oxide | Potassium aryltrifluoroborate | Pd(OAc)₂ | 2-Arylpyridine N-oxide | Moderate to high | rsc.org |

| Acetanilide | Aryl Pinacol (B44631) Boronic Esters | Pd(II) | ortho-Arylated acetanilide | Good | mdpi.com |

Applications of 3 2 Bromo 6 Fluorophenyl Pyridine in Advanced Organic Synthesis

Versatile Building Block in Complex Molecular Architectures

The strategic placement of the bromo and fluoro substituents on the phenyl ring of 3-(2-bromo-6-fluorophenyl)pyridine provides orthogonal handles for sequential, site-selective modifications. This characteristic is paramount in the construction of intricate molecular architectures. The carbon-bromine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Key transformations that highlight its utility as a versatile building block include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. beilstein-journals.orgnih.govresearchgate.net This method is widely employed for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and functional materials. The reaction of this compound with various arylboronic acids can introduce a wide range of substituents at the 2-position of the phenyl ring. nih.govresearchgate.net

Sonogashira Coupling: This powerful reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. soton.ac.ukresearchgate.netwikipedia.org This provides access to arylalkynes, which are important intermediates for the synthesis of more complex structures, including polymers and pharmaceuticals. The reaction can be performed under mild conditions and tolerates a variety of functional groups. soton.ac.ukwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a pivotal method for the formation of carbon-nitrogen bonds. chemspider.comwikipedia.orgnih.gov It allows for the coupling of the aryl bromide with a wide array of primary and secondary amines, leading to the synthesis of arylamines. wikipedia.orgnih.gov These structures are common in pharmacologically active compounds.

The fluorine atom, while generally less reactive in these cross-coupling reactions, plays a crucial role in modulating the electronic properties of the molecule and can be a site for later-stage functionalization or can be retained in the final product to enhance its metabolic stability and binding affinity, a common strategy in medicinal chemistry.

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the bromo and fluoro groups, combined with the inherent properties of the pyridine (B92270) ring, makes this compound a key intermediate for the synthesis of a wide variety of heterocyclic compounds. nih.govnih.govorganic-chemistry.org These heterocyclic systems are the core scaffolds of numerous natural products and synthetic drugs.

Notable examples of heterocyclic systems synthesized from this precursor include:

Quinolones and Fluoroquinolones: Through a series of synthetic steps, the pyridine and phenyl rings of this compound can be elaborated into the quinolone skeleton. nih.govnih.govmdpi.com Quinolones are a significant class of synthetic antibacterial agents. nih.gov The incorporation of a fluorine atom, a hallmark of fluoroquinolones, often enhances the antibacterial activity and pharmacokinetic properties of these drugs. nih.gov

Substituted Pyridines and Picolinates: The core structure can be further functionalized to produce a variety of substituted pyridines. nih.govbeilstein-journals.org For instance, the bromo group can be replaced with other functional groups, and the pyridine nitrogen can be oxidized or quaternized to modulate its reactivity and properties. These derivatives serve as building blocks for more complex heterocyclic systems. nih.govbeilstein-journals.org

Fused Heterocyclic Systems: The strategic placement of reactive sites allows for intramolecular cyclization reactions, leading to the formation of fused polycyclic heterocyclic systems. These complex ring systems are of great interest in medicinal chemistry due to their rigid conformations and potential for specific biological interactions.

The ability to selectively manipulate the different reactive sites of this compound provides a powerful platform for the divergent synthesis of diverse heterocyclic libraries, which is essential for drug discovery and materials science.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The presence of both a pyridine ring and a fluorinated phenyl ring in this compound makes it an exceptionally valuable precursor for intermediates used in the pharmaceutical and agrochemical industries.

In Pharmaceuticals: Fluorinated compounds are of immense importance in drug design. The introduction of fluorine can significantly improve a drug's metabolic stability, bioavailability, and binding affinity to its target protein. The this compound scaffold can be found in the core structure of various developmental drugs targeting a range of diseases. For example, derivatives of this compound can be elaborated into complex molecules with potential applications as anticancer agents or to combat antibiotic resistance. nih.govnih.gov The synthesis of quinolone-based antibiotics is a prime example of its application in this area. nih.govnih.gov

In Agrochemicals: Trifluoromethylpyridines and other fluorinated pyridines are key structural motifs in many modern herbicides, insecticides, and fungicides. nih.gov These compounds often exhibit high efficacy and selectivity. The 2,3-dichloro-5-(trifluoromethyl)pyridine, for instance, is a high-demand intermediate for several crop-protection products. nih.gov While not a trifluoromethylpyridine itself, this compound serves as a valuable building block for creating similarly complex and effective fluorinated pyridine-based agrochemicals.

Development of Ligands for Catalytic Systems

Bipyridine and related nitrogen-containing heterocyclic compounds are among the most important classes of ligands in transition metal catalysis. mdpi.comnih.gov These ligands coordinate to a metal center, modifying its electronic and steric properties, which in turn influences the activity, selectivity, and stability of the catalyst.

This compound can serve as a precursor for the synthesis of novel and highly functionalized ligands. Through Suzuki-Miyaura or other cross-coupling reactions, the bromo group can be replaced with another pyridine ring or a different coordinating group to create bidentate or tridentate ligands. The fluorine atom can be used to fine-tune the electronic properties of the resulting ligand, which can have a profound impact on the performance of the catalyst. nih.gov

The development of new ligands is crucial for advancing the field of catalysis, enabling more efficient and selective chemical transformations. The modular nature of synthesizing ligands from precursors like this compound allows for the rapid generation of ligand libraries for high-throughput screening and catalyst optimization.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. rsc.orgacs.org Bipyridine derivatives are fundamental building blocks in supramolecular chemistry due to their ability to chelate metal ions and form well-defined, ordered structures. mdpi.comdepaul.edu

By modifying this compound, for instance by replacing the bromine with a coordinating group like another pyridine or a carboxylic acid, it can be transformed into a ligand capable of participating in supramolecular assembly. depaul.edu The resulting metal-ligand complexes can self-assemble into a variety of fascinating architectures, including molecular squares, cages, and polymers. mdpi.com

These supramolecular structures have potential applications in areas such as molecular recognition, sensing, catalysis, and materials science. The specific substitution pattern of the precursor, including the fluorine atom, can influence the geometry and stability of the final supramolecular assembly, offering a way to fine-tune its properties.

Exploration of 3 2 Bromo 6 Fluorophenyl Pyridine in Pre Clinical Biomedical Research

Scaffold Design for Novel Bioactive Molecules

The 3-(2-bromo-6-fluorophenyl)pyridine core structure serves as a valuable starting point for the synthesis of a diverse range of bioactive molecules. acs.orgacs.org Medicinal chemists utilize this scaffold to construct complex molecular architectures with the aim of discovering new drugs. The inherent properties of the pyridine (B92270) ring, combined with the electronic effects of the bromo and fluoro substituents, provide a foundation for creating compounds with potential therapeutic applications.

One notable application of this scaffold is in the development of compounds with potential anticancer and antiviral properties. By strategically modifying the this compound core, researchers can synthesize libraries of derivatives and screen them for desired biological activities. This approach has led to the identification of lead compounds that exhibit promising efficacy in pre-clinical models. The versatility of the scaffold allows for the introduction of various functional groups, enabling the fine-tuning of a molecule's pharmacological properties.

Structure-Activity Relationship (SAR) Studies on Derivatives for Target Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the key structural features required for potent and selective interactions with biological targets. nih.gov

Researchers systematically modify different parts of the this compound scaffold and evaluate the resulting changes in biological activity. These modifications can include altering the substituents on the pyridine or phenyl rings, changing the nature of the linker between these two rings, or introducing new functional groups. The data generated from these studies helps to build a comprehensive understanding of the SAR, guiding the design of more effective and targeted therapeutic agents. For example, the introduction of specific substituents at certain positions on the pyridine ring has been shown to significantly impact the binding affinity of the derivatives to their target proteins. nih.gov

Modulating Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)

Derivatives of this compound have demonstrated the ability to modulate the activity of various biological targets, including enzymes and receptors. nih.gov The specific interactions of these compounds with their targets are often driven by the unique electronic and steric properties conferred by the bromo and fluoro substituents.

In the context of enzyme inhibition, these derivatives can act as competitive or non-competitive inhibitors, blocking the active site of an enzyme and thereby preventing it from carrying out its normal function. This mechanism is particularly relevant in the development of anticancer and antiviral drugs, where the target enzymes are often essential for the proliferation of cancer cells or the replication of viruses. Similarly, these compounds can bind to specific receptors on the surface of cells, either activating or blocking the receptor's signaling pathway. This can have a wide range of physiological effects, depending on the function of the receptor.

Mechanistic Investigations of Biological Activities (e.g., Antiproliferative, Antiviral)

Understanding the mechanism of action of a drug candidate is a critical step in its development. For derivatives of this compound, mechanistic studies have focused on elucidating the molecular pathways through which they exert their antiproliferative and antiviral effects. nih.govnih.gov

In the case of antiproliferative activity, researchers have investigated whether these compounds induce apoptosis (programmed cell death), inhibit cell cycle progression, or interfere with other cellular processes that are essential for cancer cell growth and survival. nih.gov For antiviral activity, studies have aimed to identify the specific stage of the viral life cycle that is targeted by the compound, such as viral entry into the host cell, viral replication, or the assembly and release of new virus particles. nih.gov These investigations often involve a combination of in vitro assays, cell-based models, and advanced molecular biology techniques.

Application in the Design of Fluorescent Probes

The unique photophysical properties of certain pyridine derivatives have led to their application in the design of fluorescent probes. rsc.orgnih.gov These probes are valuable tools in biomedical research, allowing for the visualization and tracking of specific molecules or processes within living cells.

By incorporating a fluorophore into the this compound scaffold, researchers can create probes that exhibit changes in their fluorescence properties upon binding to a specific target molecule. mdpi.comnih.gov This can be used to monitor the concentration or localization of the target within the cell, providing valuable insights into its biological function. The design of these probes often involves careful consideration of factors such as the quantum yield of the fluorophore, its excitation and emission wavelengths, and its sensitivity and selectivity for the target.

Development of Piperazine-Substituted Pyranopyridines as Bioactive Compounds

A significant area of research has focused on the development of piperazine-substituted pyranopyridines derived from the this compound scaffold. nih.gov These compounds have shown promising bioactivity, particularly as antiproliferative agents.

The synthesis of these derivatives typically involves a multi-step process, starting from the core this compound structure. The piperazine (B1678402) moiety is introduced to enhance the compound's solubility and bioavailability, while the pyranopyridine core contributes to its interaction with the biological target. The resulting hybrid molecules have been evaluated in a variety of cancer cell lines and have demonstrated potent antiproliferative activity. nih.gov

Incorporation of Trifluoromethyl Group-Containing Derivatives for Enhanced Pharmacological Profiles

The introduction of a trifluoromethyl (CF3) group into drug candidates is a common strategy in medicinal chemistry to improve their pharmacological properties. In the context of this compound derivatives, the incorporation of a trifluoromethyl group has been shown to enhance their metabolic stability, lipophilicity, and binding affinity for their biological targets.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the molecule, leading to improved interactions with the target protein. Furthermore, the metabolic stability of the compound is often increased, as the C-F bond is highly resistant to enzymatic cleavage. These factors can contribute to a longer half-life and improved efficacy of the drug candidate in vivo.

Role of 3 2 Bromo 6 Fluorophenyl Pyridine in Materials Science and Technology

Potential in Optoelectronic Device Development

There is a lack of specific research detailing the application of 3-(2-Bromo-6-fluorophenyl)pyridine in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) or photovoltaics. Generally, pyridine-containing molecules are explored for their potential as host materials, electron-transport layer materials, or as ligands in phosphorescent emitters. The electronic properties imparted by the bromo and fluoro substituents could theoretically be tuned for specific optoelectronic applications, but experimental data and device performance metrics for this compound are not available in published studies.

Application in Organic Semiconductors

The application of this compound in organic semiconductors is another area that remains to be thoroughly investigated. The inherent electron-withdrawing nature of the pyridine (B92270) ring, combined with the inductive effects of the halogen atoms, suggests that this compound could serve as a precursor or a key component in the synthesis of n-type organic semiconductors. However, without concrete research on its charge transport properties, such as electron mobility, its role in this field is purely speculative.

Contribution to Advanced Functional Materials

The contribution of this compound to the broader category of advanced functional materials is also not well-defined in the scientific literature. While it may be used as an intermediate in the synthesis of more complex molecules with specific functionalities, such as liquid crystals, sensors, or catalysts, there are no prominent examples or detailed studies that highlight its direct contribution to materials with advanced properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.